![molecular formula C17H23ClN2O3 B560306 SA 57](/img/structure/B560306.png)
SA 57
Overview
Description
SA 57 is a synthetic organic compound known for its potent inhibitory effects on fatty acid amide hydrolase (FAAH). It also exhibits off-target inhibition of monoacylglycerol lipase (MAGL) and alpha-beta hydrolase domain-containing protein 6 (ABHD6)
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The enhanced presence of acetylcholine results in prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway Under normal circumstances, AChE breaks down acetylcholine into choline and acetate. This results in prolonged stimulation of cholinergic neurons .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, general characteristics of similar compounds can provide some insights. Piperidine derivatives are generally well absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these processes, as well as factors such as its solubility and stability.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the cellular level. It can lead to prolonged stimulation of cholinergic neurons, which can affect numerous physiological processes, including muscle contraction, heart rate, and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as drugs or toxins, could potentially interfere with its action by competing for binding sites or altering the function of AChE .
Preparation Methods
The synthesis of SA 57 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the piperidine ring.
Carbamylation: The final step involves the carbamylation of the active site serine nucleophiles, leading to the formation of this compound
Chemical Reactions Analysis
SA 57 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Carbamylation: This is a key reaction for this compound, where the compound covalently modifies the active site serine nucleophiles of FAAH and MAGL
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Discovery:
SA 57 has been identified as a screening compound in drug discovery programs. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutic agents. The compound's ability to form various derivatives could enhance its efficacy against specific diseases.
2. Anticancer Potential:
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. Studies on related compounds have shown promising results in targeting specific cancer cell lines, suggesting that this compound could be explored for similar applications.
3. Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been known to disrupt bacterial cell walls or inhibit essential metabolic pathways, potentially leading to the development of new antibiotics or antifungal agents.
Other Scientific Applications
1. Material Science:
The epoxy-phenolic hybrid systems related to this compound demonstrate significant resistance to chemical corrosion and temperature fluctuations, making them suitable for industrial applications such as coatings for heat exchangers and wastewater treatment plants. The hydrophobic properties of these materials can prevent fouling and incrustation, enhancing their durability and performance .
2. Environmental Applications:
this compound's chemical stability and resistance to harsh conditions make it a candidate for applications in environmental science, particularly in the treatment of wastewater or as a protective lining for industrial equipment exposed to corrosive substances.
Case Study 1: Anticancer Efficacy
A study investigating the efficacy of compounds similar to this compound found that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of specific signaling pathways, highlighting the potential of this compound in oncological research.
Case Study 2: Antimicrobial Testing
In vitro testing of derivatives of this compound against common bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests that further exploration into its use as an antimicrobial agent could be beneficial.
Comparison with Similar Compounds
SA 57 is unique due to its high selectivity and potency as an inhibitor of FAAH. Similar compounds include:
JNJ-42165279: Another FAAH inhibitor with a different chemical structure but similar inhibitory effects.
URB-597: A well-known FAAH inhibitor used in various research studies.
BIA 10-2474: A compound with inhibitory effects on FAAH, but with a different safety profile.
This compound stands out due to its balanced inhibitory effects on FAAH, MAGL, and ABHD6, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
Biological Activity
SA 57 is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in pain management and neuroinflammation.
This compound primarily functions as a potent inhibitor of FAAH, with an IC50 value of less than 10 nM, demonstrating its high efficacy in blocking this enzyme's activity. At higher concentrations, it also inhibits MAGL, with IC50 values reported at 410 nM and 1.4 µM for different assays . The inhibition of these enzymes leads to increased levels of endocannabinoids, which may contribute to analgesic effects and modulation of neuroinflammation.
2. Anti-Inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In a study involving models of neuropathic pain, co-administration of this compound with opioids like oxycodone enhanced the analgesic effects while reducing glial activation and pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could be beneficial in managing chronic pain conditions by mitigating inflammation.
3. Antinociceptive Properties
This compound has shown intrinsic antinociceptive effects in various animal models. For instance, it was found to augment morphine-induced analgesia, indicating a synergistic effect when used alongside traditional opioid therapies . This characteristic is particularly relevant for developing new pain management strategies that reduce the required doses of opioids, potentially minimizing side effects and dependency risks.
Case Study 1: Neuropathic Pain Model
In a controlled experiment, rats subjected to spinal nerve ligation (SNL) demonstrated significant pain behaviors. Treatment with this compound resulted in a marked reduction in these behaviors compared to control groups. The study highlighted that this compound not only alleviated pain but also reduced the activation of astrocytes and microglia in the spinal cord, suggesting a dual mechanism involving both direct analgesic action and modulation of neuroinflammatory pathways .
Case Study 2: In Vitro Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of this compound using human monocytic leukemia cell lines (THP-1). The results indicated that while this compound exhibited biological activity against certain cancer cell lines, its primary therapeutic potential lies in its anti-inflammatory and analgesic properties rather than direct anticancer effects .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other known compounds:
Compound | FAAH Inhibition IC50 | MAGL Inhibition IC50 | Anti-Inflammatory Activity | Antinociceptive Activity |
---|---|---|---|---|
This compound | <10 nM | 410 nM - 1.4 µM | Yes | Yes |
Compound A | >100 nM | Not applicable | Limited | No |
Compound B | <50 nM | <500 nM | Moderate | Yes |
Properties
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSVCSHPDLFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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